

# A Technical Guide to the Spectroscopic Data of Ethyl 4-(2-oxopropyl)benzoate

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## Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

Cat. No.: B1342161

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This guide provides a comprehensive overview of the spectroscopic data for **Ethyl 4-(2-oxopropyl)benzoate**, a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification and characterization.

## Molecular Structure

Chemical Formula:  $C_{12}H_{14}O_3$  Molecular Weight: 206.24 g/mol Structure:

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## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.

## <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ethyl -CH <sub>3</sub>	~1.3-1.4	Triplet (t)	~7.1
Propanone -CH <sub>3</sub>	~2.2	Singlet (s)	N/A
Propanone -CH <sub>2</sub>	~3.8	Singlet (s)	N/A
Ethyl -CH <sub>2</sub>	~4.3-4.4	Quartet (q)	~7.1
Aromatic H (ortho to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~7.3	Doublet (d)	~8.0
Aromatic H (ortho to -COOEt)	~7.9-8.0	Doublet (d)	~8.0

Note: These are predicted values and may vary slightly from experimental results.[\[1\]](#)

## <sup>13</sup>C NMR (Carbon NMR) Data

The <sup>13</sup>C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Ethyl -CH <sub>3</sub>	~14
Propanone -CH <sub>3</sub>	~29
Propanone -CH <sub>2</sub>	~45
Ethyl -CH <sub>2</sub>	~61
Aromatic CH (ortho to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~128
Aromatic CH (ortho to -COOEt)	~130
Aromatic C (ipso, attached to -COOEt)	~131
Aromatic C (ipso, attached to -CH <sub>2</sub> C(O)CH <sub>3</sub> )	~136
Ester C=O	~166
Ketone C=O	~206

Note: These are predicted values and may vary slightly from experimental results.<sup>[1]</sup>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
C-H stretch (aromatic)	3100-3000	Medium
C-H stretch (aliphatic)	3000-2850	Medium
C=O stretch (ketone)	~1715	Strong
C=O stretch (ester)	~1720	Strong
C=C stretch (aromatic)	1600-1450	Medium
C-O stretch (ester)	1300-1000	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data

Ion	m/z (mass-to-charge ratio)	Description
[M] <sup>+</sup>	206	Molecular Ion
[M - CH <sub>3</sub> ] <sup>+</sup>	191	Loss of a methyl radical from the propanone group
[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>	161	Loss of the ethoxy radical from the ester group
[C <sub>6</sub> H <sub>4</sub> CH <sub>2</sub> C(O)CH <sub>3</sub> ] <sup>+</sup>	147	
[C <sub>6</sub> H <sub>4</sub> CO] <sup>+</sup>	105	Loss of the 2-oxopropyl group followed by the ethoxy group
[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	77	Loss of the ester and 2-oxopropyl groups

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

## NMR Spectroscopy ( $^1\text{H}$ and $^{13}\text{C}$ )

- Sample Preparation: Dissolve approximately 10-20 mg of **Ethyl 4-(2-oxopropyl)benzoate** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution should be clear and free of any particulate matter.<sup>[2]</sup>
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Tune and shim the instrument to optimize the magnetic field homogeneity.
  - Acquire the spectrum using a standard single-pulse experiment.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.<sup>[3][4]</sup>
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

## FT-IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.<sup>[5][6]</sup>

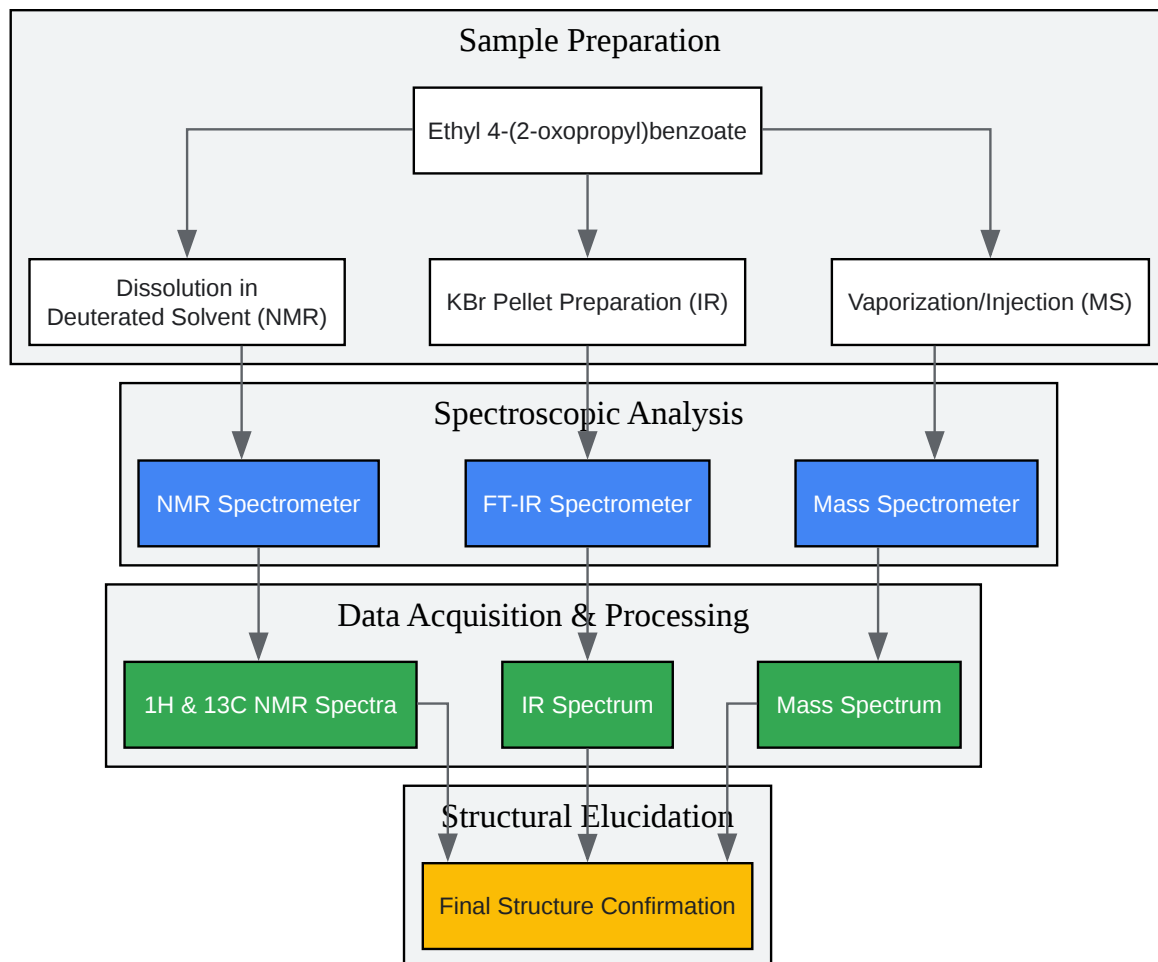
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Place the sample in the beam path and record the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.[\[7\]](#)[\[8\]](#)
- Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).[\[9\]](#)[\[10\]](#)
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS, which bombards the sample with high-energy electrons to induce ionization and fragmentation.[\[9\]](#)[\[10\]](#)
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[\[9\]](#)
- Detection: A detector records the abundance of each ion at a specific  $m/z$  value.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus  $m/z$ . Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 4-(2-oxopropyl)benzoate**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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